molecular formula C14H24O6 B11963952 Triethyl 2,2,4-pentanetricarboxylate CAS No. 57197-29-2

Triethyl 2,2,4-pentanetricarboxylate

Cat. No.: B11963952
CAS No.: 57197-29-2
M. Wt: 288.34 g/mol
InChI Key: QCTIOLMTJPOZIA-UHFFFAOYSA-N
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Description

Triethyl 2,2,4-pentanetricarboxylate is an organic compound with the molecular formula C14H24O6. It is a triester derived from 2,2,4-pentanetricarboxylic acid and ethanol. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethyl 2,2,4-pentanetricarboxylate can be synthesized through the esterification of 2,2,4-pentanetricarboxylic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification process to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a steady supply of the compound and can be scaled up to meet large-scale demands.

Chemical Reactions Analysis

Types of Reactions

Triethyl 2,2,4-pentanetricarboxylate undergoes various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to yield 2,2,4-pentanetricarboxylic acid and ethanol.

    Transesterification: The ester groups can be exchanged with other alcohols to form different esters.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Hydrolysis: 2,2,4-pentanetricarboxylic acid and ethanol.

    Transesterification: Various esters depending on the alcohol used.

    Reduction: Corresponding alcohols.

Scientific Research Applications

Triethyl 2,2,4-pentanetricarboxylate is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of triethyl 2,2,4-pentanetricarboxylate involves its interaction with various molecular targets and pathways. For example, in hydrolysis reactions, the ester bonds are cleaved by nucleophilic attack from water molecules, leading to the formation of carboxylic acids and alcohols. In reduction reactions, the ester groups are reduced to alcohols through the transfer of hydride ions from reducing agents.

Comparison with Similar Compounds

Similar Compounds

    Triethyl citrate: Another triester with similar ester groups but derived from citric acid.

    Triethyl orthoformate: A triester used in organic synthesis with different reactivity due to its orthoformate structure.

Uniqueness

Triethyl 2,2,4-pentanetricarboxylate is unique due to its specific structure and the presence of three ester groups derived from 2,2,4-pentanetricarboxylic acid. This structure imparts distinct reactivity and properties, making it valuable in specific chemical reactions and applications.

Properties

CAS No.

57197-29-2

Molecular Formula

C14H24O6

Molecular Weight

288.34 g/mol

IUPAC Name

triethyl 1-methylbutane-1,1,3-tricarboxylate

InChI

InChI=1S/C14H24O6/c1-6-18-11(15)10(4)9-14(5,12(16)19-7-2)13(17)20-8-3/h10H,6-9H2,1-5H3

InChI Key

QCTIOLMTJPOZIA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)CC(C)(C(=O)OCC)C(=O)OCC

Origin of Product

United States

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